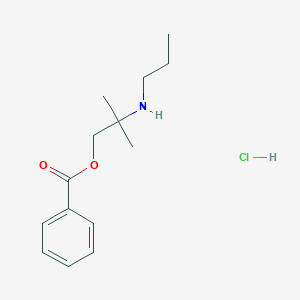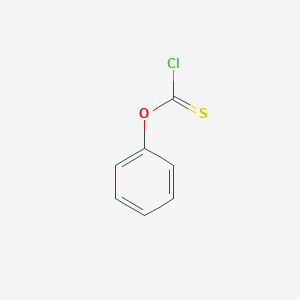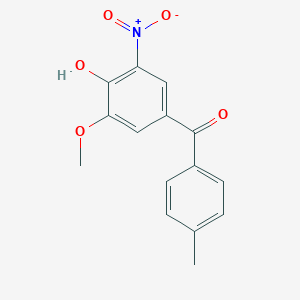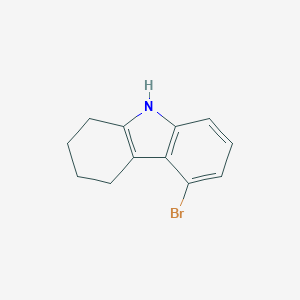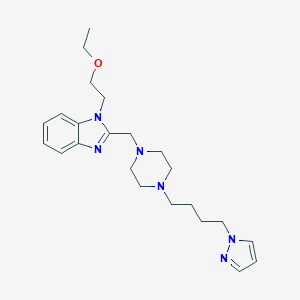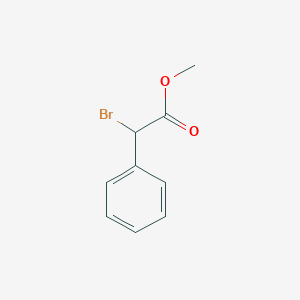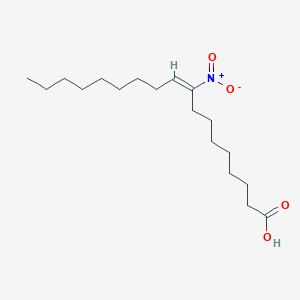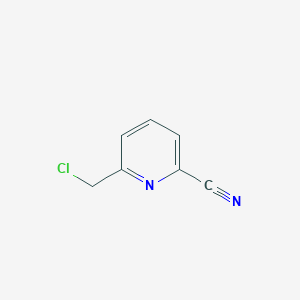![molecular formula C28H45NO4S B129396 (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate CAS No. 113323-39-0](/img/structure/B129396.png)
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, also known as (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, is a useful research compound. Its molecular formula is C28H45NO4S and its molecular weight is 491.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ethyl Acetate Production and Application
Ethyl acetate is extensively used as a solvent in paints, coatings, resins, and inks, and as a main ingredient in fragrances and flavors for consumer products. The review by Patil and Gnanasundaram (2020) discusses process intensification techniques for ethyl acetate production, highlighting advantages over traditional methods and exploring various process parameters that influence ethyl acetate purity, production rate, energy consumption, and overall costs Patil & Gnanasundaram, 2020.
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT) has shown promise as an organic thermoelectric material, with significant progress in enhancing its thermoelectric properties. Yue and Xu (2012) reviewed the advancements in PEDOT-based materials, suggesting potential for military and niche applications due to PEDOT's advantageous attributes such as weight, size, and flexibility Yue & Xu, 2012.
Enzymatic Treatment of Organic Pollutants
Enzymatic approaches using laccases, peroxidases, and other enzymes have been explored for the degradation of recalcitrant organic pollutants in wastewater. Husain and Husain (2007) highlighted the role of redox mediators in enhancing the efficiency of enzymatic degradation, suggesting future prospects for the enzyme–redox mediator system in the remediation of industrial effluents Husain & Husain, 2007.
Enhancement of Thermoelectric Performance
Zhu et al. (2017) discussed various effective treatment methods to enhance the thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a leading organic thermoelectric material. The review suggests strategies for future research to develop more efficient organic thermoelectric materials Zhu et al., 2017.
Environmental Fate and Effects of Oxo-process Chemicals
Staples (2001) reviewed the environmental fate and effects of certain oxo-process chemicals, illustrating their biodegradability and low concern for aquatic life. This study provides insights into the environmental impact of industrial chemicals, potentially including derivatives or compounds related to the one of interest Staples, 2001.
Eigenschaften
IUPAC Name |
(4-ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24H,1,9-18H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCTAXLDKLYGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(=O)C(C23CCC(C1(C2C(=O)CC3)C)C)C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TiaMulin IMpurity E (TiaMulone,11-Oxo TiaMulin) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

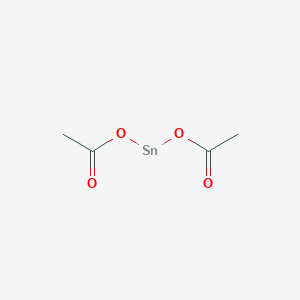
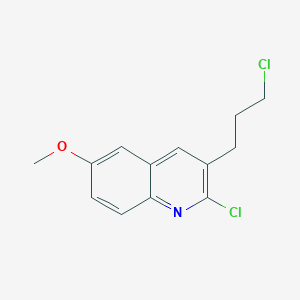
![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
